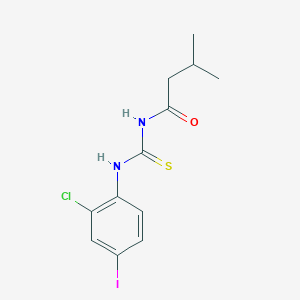![molecular formula C14H15N5OS B399348 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B399348.png)
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group, a tolyloxy-ethyl side chain, and a thiol group attached to the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Amino Group: The amino group at the 6-position can be introduced via nucleophilic substitution reactions.
Attachment of the Tolyl Group: The tolyloxy-ethyl side chain can be attached through etherification reactions.
Introduction of the Thiol Group: The thiol group at the 8-position can be introduced through thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted purines depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiol group, in particular, can form covalent bonds with cysteine residues in proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-9-(2-methoxy-ethyl)-9H-purine-8-thiol
- 6-Amino-9-(2-ethoxy-ethyl)-9H-purine-8-thiol
- 6-Amino-9-(2-phenoxy-ethyl)-9H-purine-8-thiol
Uniqueness
6-Amino-9-[2-(4-methylphenoxy)ethyl]-9H-purine-8-thiol is unique due to the presence of the tolyloxy-ethyl side chain, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15N5OS |
|---|---|
Peso molecular |
301.37g/mol |
Nombre IUPAC |
6-amino-9-[2-(4-methylphenoxy)ethyl]-7H-purine-8-thione |
InChI |
InChI=1S/C14H15N5OS/c1-9-2-4-10(5-3-9)20-7-6-19-13-11(18-14(19)21)12(15)16-8-17-13/h2-5,8H,6-7H2,1H3,(H,18,21)(H2,15,16,17) |
Clave InChI |
KKSYXUAEBWBHOR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
SMILES isomérico |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3N=C2S)N |
SMILES canónico |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-fluorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399266.png)
![3-methyl-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B399267.png)
![N-[(4-fluorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399268.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399273.png)


![Methyl 4-{[(3-methylbutanoyl)carbamothioyl]amino}benzoate](/img/structure/B399278.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399279.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399282.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B399284.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399285.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399286.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399288.png)
